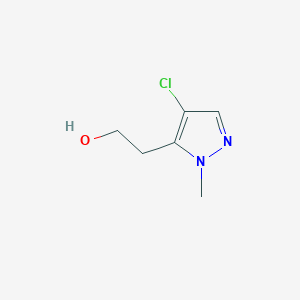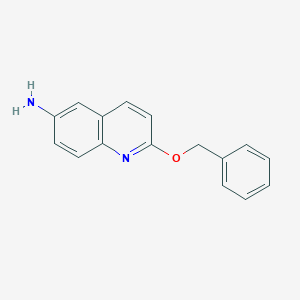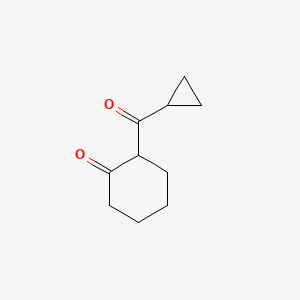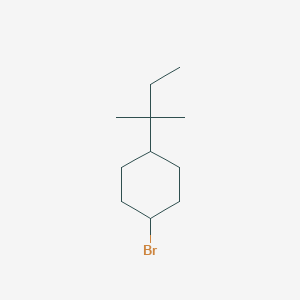
2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chloro group at the 4-position and a methyl group at the 1-position of the pyrazole ring, with an ethan-1-ol substituent at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the pyrazole nitrogen on the ethylene oxide, leading to the formation of the ethan-1-ol substituent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under appropriate conditions.
Major Products Formed
Oxidation: 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethanal or 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethanoic acid.
Reduction: 2-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol.
Substitution: 2-(4-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-ol or 2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol.
科学的研究の応用
2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the pyrazole ring can influence the binding affinity and specificity of the compound towards its targets. The ethan-1-ol group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.
類似化合物との比較
Similar Compounds
- 2-(4-Chloro-1H-pyrazol-5-yl)ethan-1-ol
- 2-(4-Methyl-1H-pyrazol-5-yl)ethan-1-ol
- 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)ethan-1-ol
Uniqueness
2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups provides a distinct electronic environment that can affect the compound’s interactions with molecular targets and its overall stability.
特性
分子式 |
C6H9ClN2O |
|---|---|
分子量 |
160.60 g/mol |
IUPAC名 |
2-(4-chloro-2-methylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C6H9ClN2O/c1-9-6(2-3-10)5(7)4-8-9/h4,10H,2-3H2,1H3 |
InChIキー |
VHDMMDFSLNXCSA-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)Cl)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(Cyclopropylamino)propyl]phenol](/img/structure/B13311543.png)

![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B13311555.png)

![2-Ethyl-6,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13311571.png)
![tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate](/img/structure/B13311581.png)


![1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B13311603.png)

![1-[(2-Iodocyclopentyl)oxy]-4-methylcyclohexane](/img/structure/B13311605.png)
![5-Bromo-2-[(difluoromethyl)sulfanyl]aniline](/img/structure/B13311609.png)

